2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBYRBITJJPHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
-
Transamidation : Enaminonitrile (1 ) reacts with benzohydrazide (2 ) to form intermediate A , releasing dimethylamine.
-
Nucleophilic Addition : The nitrile group in A undergoes intramolecular attack by the nitrogen lone pair, yielding intermediate B .
-
Condensation : Intermediate B cyclizes to form intermediate C , which eliminates water to produce the triazolo[1,5-a]pyridine core.
-
Acetic Acid Introduction : Hydrolysis of a nitrile or ester group in the final step introduces the acetic acid moiety.
Conditions :
-
Microwave irradiation at 120°C for 30 minutes.
-
Solvent-free or using ethanol as a green solvent.
Advantages :
-
Short reaction time (30 minutes vs. 12–24 hours for conventional methods).
-
High functional group tolerance, enabling diverse substitutions.
Acetohydrazide-Cyanoacetohydrazide Condensation
A classical approach involves condensing 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of piperidine. This method proceeds via a two-step mechanism:
Step 1: Formation of 1-Acetamidopyridones
The reaction between 2′-acetyl-2-cyanoacetohydrazide (2 ) and arylidenemalononitrile (3 ) generates 1-acetamidopyridone (5 ), which undergoes acetylation to form intermediate 6 .
Step 2: Cyclization to Triazolo[1,5-a]pyridine
Intermediate 6 is neutralized under acidic conditions to yield the triazolo[1,5-a]pyridine core. The acetic acid side chain is introduced via hydrolysis of a cyano group using concentrated hydrochloric acid.
Conditions :
Limitations :
-
Requires stoichiometric amounts of piperidine.
-
Longer reaction times compared to microwave methods.
Substituted Aniline Coupling and Reduction
A scalable method reported by EvitaChem involves heating substituted anilines with acetic acid in 1,2-dichloroethane. This route is particularly effective for introducing the acetic acid group early in the synthesis.
Key Steps:
-
Imine Formation : 2-(triazolo[1,5-a]pyridin-6-yl)acetaldehyde (11 ) reacts with aniline derivatives in 1,2-dichloroethane under acetic acid catalysis.
-
Reduction : The resulting imine is reduced using sodium borohydride or to form the secondary amine.
-
Oxidation : The methylene group adjacent to the triazolo ring is oxidized to a carboxylic acid using or .
Conditions :
-
Nitrogen atmosphere at 120°C for 8 hours.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane).
-
Yield: 65–80%.
Example Synthesis :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 2-(Triazolopyridinyl)acetaldehyde | 4-fluoroaniline | 2-(Triazolopyridin-6-yl)-N-(4-fluorophenyl)acetamide | 72% |
Hydrolysis of Nitrile Precursors
The nitrile group in 2-(triazolo[1,5-a]pyridin-6-yl)acetonitrile can be hydrolyzed to the corresponding acetic acid using strong acids or bases.
Procedure:
-
Acid-Catalyzed Hydrolysis :
-
Base-Catalyzed Hydrolysis :
Advantages :
-
Straightforward conversion with high purity.
-
Compatible with acid- and base-stable triazolo-pyridine cores.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and sustainability of each method:
Key Findings :
-
Microwave-assisted synthesis offers the highest yields and shortest reaction times but requires specialized equipment.
-
Nitrile hydrolysis is the most scalable method, suitable for industrial production.
-
Aniline coupling provides flexibility in introducing diverse substituents but generates more waste.
Challenges and Optimization Strategies
Regioselectivity Issues
The formation of regioisomers during cyclization remains a challenge. Studies show that electron-withdrawing groups on the arylidenemalononitrile enhance regioselectivity toward the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Bromine, aqueous sulfuric acid, glacial acetic acid, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include dibromomethyl, hydroxymethyl, and acetoxymethyl derivatives of the pyridine ring .
Scientific Research Applications
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various signaling pathways . These interactions disrupt the normal function of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazolo Heterocycles
Key Observations :
- Core Heterocycle : Pyridine-based triazolo compounds (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidine or pyrazole-fused analogs, influencing binding affinity in biological systems .
- Substituent Effects : The acetic acid group in the target compound improves aqueous solubility, whereas methyl or nitro groups in analogs enhance lipophilicity or reactivity .
Key Observations :
- The target compound is synthesized via a one-pot, multi-component reaction optimized for efficiency , while pyrimidine analogs often require stepwise cyclocondensation .
- Boronic acid derivatives (e.g., [1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid) serve as intermediates for cross-coupling reactions, expanding structural diversity .
Key Observations :
Physicochemical Properties
Table 4: Physicochemical Comparison
Biological Activity
The compound 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid is a derivative of the triazolo-pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a triazolo ring fused to a pyridine structure, which is known to enhance its biological activity.
Antitumor Activity
Recent studies have indicated that compounds within the triazolo-pyridine class exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit TGF-β type I receptor kinase (ALK5) with IC50 values in the low nanomolar range. The compound 12b (EW-7197), closely related to this compound, demonstrated an IC50 value of 0.013 μM against ALK5 in kinase assays and was effective in cellular models as well .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo derivatives has been explored through their ability to inhibit COX-2 activity. Compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Triazolo-pyridine derivatives have also been evaluated for antimicrobial properties. In vitro studies suggest that these compounds can exhibit significant activity against various bacterial strains. The SAR studies indicate that modifications in the triazolo and pyridine rings can enhance antimicrobial efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of various substituents on the triazolo or pyridine rings significantly alters potency and selectivity for specific biological targets.
| Substituent | Biological Activity | Reference |
|---|---|---|
| Fluoro group at position 5 | Enhanced ALK5 inhibition | |
| Methyl substitutions | Increased selectivity against protein kinases |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Cancer Treatment : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inhibiting ALK5 signaling pathways.
- Infection Models : In vivo models using Cryptosporidium infections showed that derivatives exhibited significant efficacy in reducing parasite load compared to controls .
- Cardiotoxicity Assessment : While some derivatives showed promising results against cancer cells, concerns regarding cardiotoxicity were raised due to hERG channel inhibition at higher concentrations. Optimizing the linker and substituents may mitigate these effects .
Q & A
Basic Question: What are the established synthetic routes for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization strategies using precursors such as 3-amino[1,2,4]triazoles and β-oxo-ketones or malonic acid derivatives. For example, coupling 2-aminopyridine derivatives with acetic acid precursors under copper-catalyzed conditions (e.g., CuSO₄/Na ascorbate) in polar solvents like DMSO at 80–100°C yields the target compound. Reaction optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. Quantum chemical calculations (e.g., DFT) can predict transition states to guide experimental parameter selection, reducing trial-and-error approaches .
Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., triazole ring protons at δ 8.2–9.0 ppm) and confirms acetic acid moiety (carboxylic proton at δ ~12 ppm).
- HPLC-MS: Validates purity (>95%) and molecular ion ([M+H]+) via reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray crystallography: Resolves fused triazole-pyridine ring geometry and hydrogen-bonding interactions.
Cross-validation with computational spectral simulations (e.g., Gaussian software) enhances accuracy .
Basic Question: How does pH affect the solubility and stability of this compound in aqueous buffers?
Methodological Answer:
The acetic acid group confers pH-dependent solubility:
- Low pH (≤3): Protonated carboxylic acid reduces solubility (<1 mg/mL).
- Neutral pH (6–8): Deprotonation increases solubility (up to 10 mg/mL).
Stability studies (via UV-Vis or LC-MS) show degradation at pH >10 due to triazole ring hydrolysis. Buffered solutions (e.g., PBS at pH 7.4) are optimal for biological assays .
Advanced Question: How can computational methods resolve contradictions between predicted and experimental reaction outcomes during synthesis?
Methodological Answer:
Discrepancies between DFT-predicted pathways and experimental yields often arise from solvent effects or unaccounted transition states. A hybrid approach integrates:
- Microkinetic modeling: Incorporates solvent polarity and temperature into reaction simulations.
- High-throughput experimentation (HTE): Tests >50 conditions (e.g., solvent/catalyst permutations) to identify outliers.
- Machine learning (ML): Trains models on historical data to prioritize viable conditions. Feedback loops between simulations and HTE refine accuracy .
Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The pyridine ring’s electron-deficient nature directs nucleophilic attack to the C-6 position. Computational studies (e.g., Fukui indices) quantify electrophilicity, while kinetic isotope effects (KIEs) validate rate-limiting steps. For example, substitution with thiols proceeds via a two-step mechanism: (1) protonation at N-2 of the triazole ring, (2) nucleophilic displacement at C-6. Solvent choice (e.g., DMF vs. THF) modulates activation energy by stabilizing intermediates .
Advanced Question: How can factorial design optimize the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
A 2³ factorial design evaluates variables:
- Factors: Concentration (10–100 µM), incubation time (6–24 h), bacterial strain (Gram+/Gram−).
- Response: Minimum inhibitory concentration (MIC).
Statistical analysis (ANOVA) identifies significant interactions (e.g., time × concentration, p < 0.05). Follow-up response surface methodology (RSM) pinpoints optimal conditions. Cross-validation with cytotoxicity assays (e.g., MTT on mammalian cells) ensures selectivity .
Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process analytical technology (PAT): In-line FTIR monitors reaction progress (e.g., acetic acid group formation).
- Design of experiments (DoE): Screens critical parameters (e.g., mixing rate, cooling profiles) to define a robust design space.
- Crystallization control: Seeding with pre-characterized crystals ensures uniform particle size distribution.
Post-synthesis QC via NMR and DSC confirms consistency .
Advanced Question: How does the compound’s electronic structure influence its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Docking simulations (AutoDock Vina) reveal:
- Triazole ring: Forms π-π stacking with aromatic residues (e.g., Tyr in kinase active sites).
- Acetic acid moiety: Hydrogen-bonds with catalytic lysine or aspartate.
MD simulations (AMBER) quantify binding free energy (ΔG < −8 kcal/mol). Experimental validation via site-directed mutagenesis confirms key interactions .
Advanced Question: What are the challenges in reconciling contradictory biological activity data across studies?
Methodological Answer:
Discrepancies often stem from:
- Assay conditions: Variability in cell lines, serum concentration, or incubation time.
- Compound stability: Degradation products may confound results (e.g., HPLC-MS purity checks).
A meta-analysis framework standardizes data by applying normalization protocols (e.g., IC50 to pIC50) and excluding studies with incomplete QC documentation .
Advanced Question: How can heterogeneous catalysis improve the sustainability of its synthesis?
Methodological Answer:
Immobilized catalysts (e.g., Cu@MOF) enable:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
